3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by the presence of a boron-containing dioxaborolane ring and a trifluoromethyl group attached to an aniline moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with a boronic acid derivative. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of boron-containing compounds, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is primarily related to its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(Trifluoromethyl)aniline
- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is unique due to the combination of the boron-containing dioxaborolane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H17BF3NO2 |
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Molecular Weight |
287.09 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)8-6-5-7-9(18)10(8)13(15,16)17/h5-7H,18H2,1-4H3 |
InChI Key |
SOGRYMBWPMJPCW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)C(F)(F)F |
Origin of Product |
United States |
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